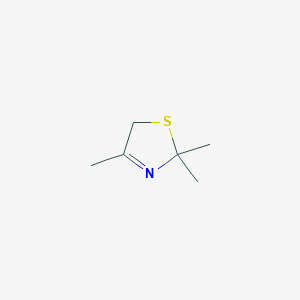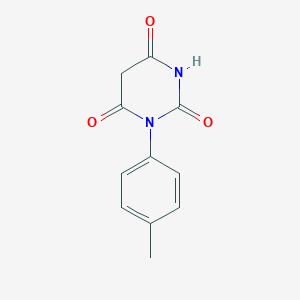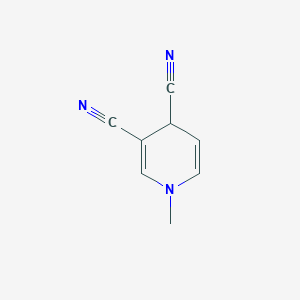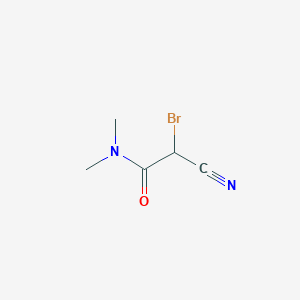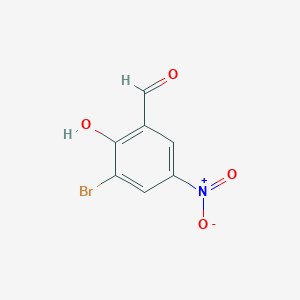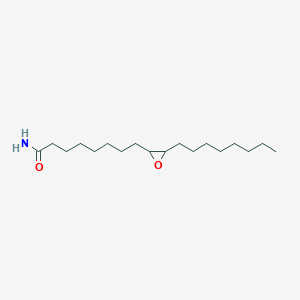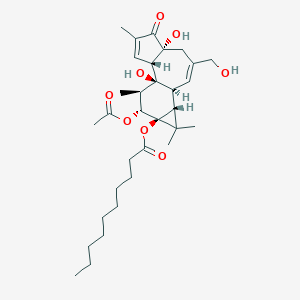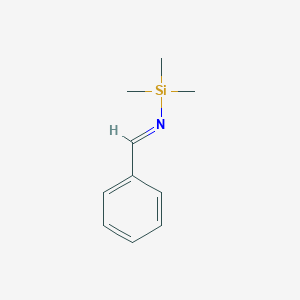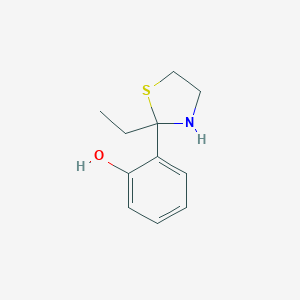
2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol, also known as etophenol, is a synthetic compound that belongs to the class of thiazolidine derivatives. It is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
Etophenol is widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It has been used to study the effects of antioxidants, anti-inflammatory agents, and other compounds on various biochemical pathways. Etophenol is also used in the development of new drugs and therapies.
Wirkmechanismus
Etophenol acts as a scavenger of free radicals and reactive oxygen species (ROS). It also inhibits the activity of cyclooxygenase (COX) and lipoxygenase (LOX), which are enzymes involved in the biosynthesis of prostaglandins and leukotrienes, respectively. Etophenol has been shown to have anti-inflammatory, antioxidant, and antitumor properties.
Biochemical and Physiological Effects:
Etophenol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of ROS, which can cause oxidative damage to cells and tissues. Etophenol also reduces the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol has been shown to inhibit the proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Etophenol has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity and is relatively inexpensive. However, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous systems. In addition, 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol can interfere with some assays, such as those that rely on the production of ROS.
Zukünftige Richtungen
For the use of 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol in scientific research include the development of new drugs and therapies, the study of the effects of various compounds on the production of ROS and pro-inflammatory cytokines, and the development of new assays for the detection of free radicals and ROS.
Synthesemethoden
Etophenol can be synthesized by the reaction of 2-mercaptoacetophenone with ethyl bromoacetate in the presence of sodium hydride. The resulting intermediate is then treated with hydrazine hydrate to yield 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol. The purity of 2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol can be improved by recrystallization from ethanol.
Eigenschaften
CAS-Nummer |
16763-44-3 |
|---|---|
Produktname |
2-(2-Ethyl-1,3-thiazolidin-2-yl)phenol |
Molekularformel |
C11H15NOS |
Molekulargewicht |
209.31 g/mol |
IUPAC-Name |
2-(2-ethyl-1,3-thiazolidin-2-yl)phenol |
InChI |
InChI=1S/C11H15NOS/c1-2-11(12-7-8-14-11)9-5-3-4-6-10(9)13/h3-6,12-13H,2,7-8H2,1H3 |
InChI-Schlüssel |
NPFRGGNPCMCMLK-UHFFFAOYSA-N |
SMILES |
CCC1(NCCS1)C2=CC=CC=C2O |
Kanonische SMILES |
CCC1(NCCS1)C2=CC=CC=C2O |
Synonyme |
2-(2-Ethyl-2-thiazolidinyl)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



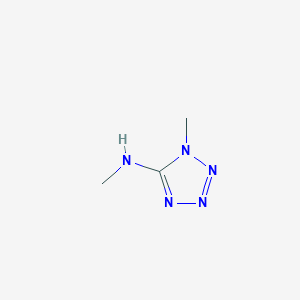
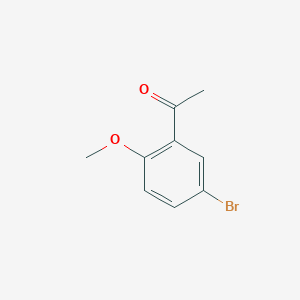
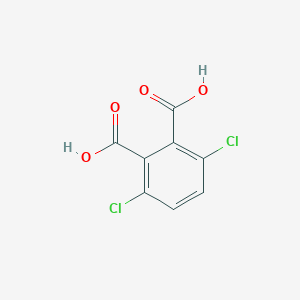
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
